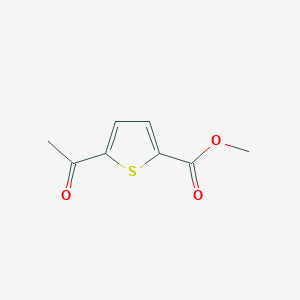

Methyl 5-acetylthiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCGDQGSNGPPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20522895 | |

| Record name | Methyl 5-acetylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4101-81-9 | |

| Record name | 2-Thiophenecarboxylic acid, 5-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-acetylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20522895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-acetylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-acetylthiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on the robust and widely applicable Friedel-Crafts acylation of methyl thiophene-2-carboxylate. The document delves into the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, and explores an alternative synthetic strategy. Each section is grounded in established chemical principles, providing causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of this compound

Thiophene derivatives are a privileged class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and agrochemicals.[3] The thiophene ring often serves as a bioisostere for a benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and biological activity. This compound, with its strategically positioned acetyl and methyl ester functionalities, is a versatile intermediate for further molecular elaboration.[1] The ketone and ester groups provide reactive handles for a variety of chemical transformations, including carbon-carbon bond formation, heterocycle synthesis, and functional group interconversions, making it a valuable precursor in drug discovery and development.[2]

Table 1: Physicochemical Properties of this compound [1][4]

| Property | Value |

| CAS Number | 4101-81-9 |

| Molecular Formula | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol |

| Melting Point | 137-138 °C |

| Boiling Point | 127-128 °C at 1 mmHg |

| Appearance | White to light yellow crystalline powder |

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of methyl thiophene-2-carboxylate. This electrophilic aromatic substitution reaction introduces an acetyl group onto the thiophene ring.[5]

Mechanistic Rationale and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, typically generated from acetic anhydride or acetyl chloride in the presence of a Lewis acid or a strong protic acid catalyst.[6] The thiophene ring, being an electron-rich aromatic system, acts as a nucleophile and attacks the acylium ion.

The regioselectivity of the acylation is a critical aspect of this synthesis. The substitution occurs preferentially at the 5-position of the thiophene ring. This is due to the electronic properties of the starting material, methyl thiophene-2-carboxylate. The ester group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the sulfur atom in the thiophene ring can stabilize the positive charge in the intermediate carbocation (the sigma complex) through resonance. The most stable resonance structures are formed when the electrophile attacks the 5-position, as this allows for the delocalization of the positive charge over a greater number of atoms, including the sulfur atom, without placing it adjacent to the deactivating ester group.

Diagram 1: Reaction Mechanism of Friedel-Crafts Acylation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following protocol is adapted from established procedures for the acylation of thiophene derivatives and provides a reliable method for the synthesis of this compound.[7]

Materials and Reagents:

-

Methyl thiophene-2-carboxylate

-

Acetic anhydride

-

85% Phosphoric acid (H₃PO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl thiophene-2-carboxylate and acetic anhydride.

-

Catalyst Addition: While stirring the mixture, slowly add 85% phosphoric acid dropwise. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with deionized water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution during the bicarbonate wash.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to yield pure this compound as a crystalline solid.

Table 2: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Ratio/Value |

| Methyl thiophene-2-carboxylate | 1.0 eq |

| Acetic anhydride | 2.0 - 4.0 eq |

| 85% Phosphoric acid | Catalytic amount |

| Temperature | 70-80 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Alternative Synthetic Route: Direct Carboxylation of 2-Acetylthiophene

An alternative approach to this compound involves the direct introduction of a methoxycarbonyl group at the 5-position of 2-acetylthiophene. This method circumvents the need to handle the potentially less stable methyl thiophene-2-carboxylate as a starting material.

Reaction Principle

This transformation can be achieved using a system of methanol, carbon tetrachloride, and a transition metal catalyst, such as a vanadium complex (e.g., VO(acac)₂). The reaction proceeds regioselectively, with the methoxycarbonyl group being introduced at the 5-position of the 2-acetylthiophene. This method is particularly noteworthy for its high regioselectivity and good yield.

Experimental Protocol Outline

A general procedure for this type of reaction is as follows:

-

Reaction Setup: In a pressure-resistant reaction vessel, combine 2-acetylthiophene, methanol, carbon tetrachloride, and the vanadium catalyst.

-

Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 175°C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures. The product is then purified by chromatography or recrystallization.

Table 3: Comparison of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Direct Carboxylation |

| Starting Material | Methyl thiophene-2-carboxylate | 2-Acetylthiophene |

| Key Reagents | Acetic anhydride, Phosphoric acid | Methanol, CCl₄, Vanadium catalyst |

| Advantages | Well-established, milder conditions | High regioselectivity, good yield |

| Disadvantages | Potential for side reactions | High temperature, use of CCl₄ |

Diagram 2: Synthetic Workflow

Caption: General workflow for synthesis and purification.

Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic data are expected for the final product.

-

¹H NMR: The proton NMR spectrum should exhibit distinct signals corresponding to the methyl ester protons, the acetyl methyl protons, and the two aromatic protons on the thiophene ring. The aromatic protons are expected to appear as doublets due to coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester and ketone, the methyl carbons, and the four carbons of the thiophene ring.

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the range of 1660-1730 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (184.21 g/mol ).[4]

Safety Considerations

As with any chemical synthesis, adherence to proper safety protocols is paramount.

-

Reagents: Acetic anhydride is corrosive and a lachrymator. Phosphoric acid is corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent. 2-Acetylthiophene is toxic if swallowed, in contact with skin, or if inhaled.[8][9] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Reaction: The Friedel-Crafts acylation can be exothermic, especially during the addition of the catalyst. Proper temperature control is necessary to avoid uncontrolled reactions.

-

Work-up: The neutralization step with sodium bicarbonate will produce carbon dioxide gas. This should be done slowly and with adequate venting to prevent pressure buildup in the separatory funnel.

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation of methyl thiophene-2-carboxylate being the most practical and efficient method for laboratory and industrial scale production. This guide has provided a detailed protocol for this synthesis, including an understanding of the underlying chemical principles. The alternative route via direct carboxylation of 2-acetylthiophene offers a viable alternative, particularly when the starting material is readily available. By following the procedures and safety precautions outlined in this document, researchers can confidently and safely synthesize this valuable chemical intermediate for their research and development endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. websites.umich.edu [websites.umich.edu]

- 7. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

Physical and chemical properties of Methyl 5-acetylthiophene-2-carboxylate

An In-Depth Technical Guide to Methyl 5-acetylthiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound featuring a thiophene core, a heterocyclic motif of significant interest in medicinal and materials science.[1] The strategic placement of a methyl ester at the 2-position and an acetyl group at the 5-position imbues the molecule with a rich and versatile reactivity profile. This dual functionality allows it to serve as a valuable intermediate in the synthesis of more complex molecular architectures.[1][2] Its structure is a cornerstone for creating a variety of thiophene-based compounds that have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This guide provides an in-depth analysis of its physical, chemical, and spectroscopic properties for researchers, scientists, and drug development professionals.

PART 1: Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These parameters dictate choices regarding reaction conditions, purification methods, and structural confirmation.

Core Physicochemical Properties

The key physical and computed properties of this compound are summarized below. These values are critical for handling, dosage, and predicting the compound's behavior in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][] |

| CAS Number | 4101-81-9 | [4][6][7] |

| Molecular Formula | C₈H₈O₃S | [2][4] |

| Molecular Weight | 184.21 g/mol | [2][4] |

| Melting Point | 137-138 °C | [2] |

| Boiling Point | 127-128 °C at 1 mmHg | [2] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |

| XLogP3 (Computed) | 1.8 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Structural Representation

The structural formula provides a clear visualization of the functional group arrangement on the thiophene ring, which is central to its reactivity.

Caption: 2D Structure of this compound.

Spectroscopic Signature

While specific spectra for this exact compound are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic.

-

Thiophene Protons: Two doublets would appear in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring. Their mutual coupling (J-coupling) would confirm their adjacent positions.

-

Methyl Ester Protons: A singlet integrating to three protons would be observed, typically around 3.8-4.0 ppm, corresponding to the -OCH₃ group.

-

Acetyl Protons: A sharp singlet, also integrating to three protons, would be present in the aliphatic region (approx. 2.5-2.7 ppm), representing the -C(O)CH₃ group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals.

-

Carbonyl Carbons: Two signals in the downfield region (160-200 ppm) for the ester and ketone carbonyls.

-

Thiophene Carbons: Four signals in the aromatic region (approx. 120-150 ppm).

-

Methyl Carbons: Two signals in the upfield region for the ester methyl (~50-55 ppm) and the acetyl methyl (~25-30 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the carbonyl groups.

-

A strong, sharp peak around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the methyl ester.

-

Another strong, sharp peak around 1660-1680 cm⁻¹ for the C=O stretch of the acetyl ketone. The conjugation with the thiophene ring lowers this frequency compared to a simple alkyl ketone.

-

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 184. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the acetyl group (-COCH₃, m/z = 43).

PART 2: Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three components: the acetyl group, the methyl ester, and the thiophene ring.[1] This allows for selective chemical transformations.

Caption: Reactivity map of this compound.

Reactivity of the Acetyl Group

The ketone functionality is a versatile handle for chain extension and functional group interconversion.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and readily undergoes addition reactions with nucleophiles like Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, to form new carbon-carbon bonds.[8]

Reactivity of the Methyl Ester Group

The ester group is primarily a site for nucleophilic acyl substitution.

-

Saponification: The ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the corresponding 5-acetylthiophene-2-carboxylic acid.[9] This is a common step to unmask the carboxylic acid for further reactions.

-

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide, a key linkage in many biologically active molecules.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the existing electron-withdrawing acetyl and ester groups deactivate the ring, making these reactions more challenging than on unsubstituted thiophene. Substitution, if forced, would likely occur at the 3- or 4-positions.

PART 3: Synthesis and Experimental Protocols

As a key intermediate, robust synthetic routes to this compound are essential. A common strategy involves the Friedel-Crafts acylation of a thiophene precursor.

Generalized Synthetic Workflow

A logical pathway involves the acylation of methyl thiophene-2-carboxylate. This approach installs the acetyl group at the 5-position due to the directing effect of the ester and the inherent reactivity of the thiophene ring.

Caption: Synthetic pathway via Friedel-Crafts acylation.

Example Protocol: Saponification to 5-Acetylthiophene-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester, a common subsequent step in a synthetic sequence. This procedure is illustrative, and reaction times and temperatures should be optimized based on laboratory-scale monitoring (e.g., by TLC).

Objective: To convert this compound to 5-Acetylthiophene-2-carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Methanol (or Ethanol/Water mixture)

-

Sodium Hydroxide (NaOH, 1.1 - 1.5 eq)

-

Hydrochloric Acid (HCl), 2M solution

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, condenser, pH paper, Buchner funnel

Procedure:

-

Dissolution: Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer. The volume should be sufficient to ensure full dissolution upon gentle warming.

-

Scientist's Note: Using an alcohol co-solvent ensures the organic starting material and the aqueous base are miscible, facilitating a homogenous reaction.

-

-

Hydrolysis: Add a solution of sodium hydroxide in water to the flask. Attach a condenser and heat the mixture to reflux (typically 60-70 °C for methanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (which is less polar) and the appearance of a new, more polar spot at the baseline (the carboxylate salt) indicates completion. This typically takes 1-3 hours.

-

Work-up & Acidification: Cool the reaction mixture to room temperature and then further in an ice bath. Slowly add 2M HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~2).

-

Trustworthiness Check: The formation of a precipitate (the neutral carboxylic acid) upon acidification is a key visual confirmation that the reaction was successful.[10] The low solubility of the product in acidic water drives its isolation.

-

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.

PART 4: Applications and Relevance in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block.[2] The thiophene scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is frequently found in potent, biologically active compounds.[1]

-

Scaffold for Synthesis: It provides a rigid, aromatic core onto which various pharmacophores can be appended via reactions at the acetyl and ester positions. This allows for the rapid generation of compound libraries for screening.

-

Kinase Inhibitors: The thiophene moiety is present in numerous kinase inhibitors, which are a major class of anti-cancer drugs. The ability to functionalize the ring and its substituents is key to achieving target specificity.[1]

-

Agrochemicals: Thiophene derivatives are used in the development of pesticides and herbicides.[2][11] This compound serves as an intermediate for creating new agrochemical agents.

-

Arotinolol Impurity: It is also identified as an impurity related to Arotinolol, a beta-blocker, making it important for analytical and quality control purposes in the pharmaceutical industry.[4]

PART 5: Safety and Handling

Proper handling of all chemical reagents is paramount in a research environment. Based on available Safety Data Sheets (SDS), this compound requires standard laboratory precautions.

-

Hazards: The compound is generally classified as causing skin irritation and serious eye irritation.[12][13] It may also cause respiratory irritation. Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] It should be stored away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound | C8H8O3S | CID 13156400. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. [Link]

-

PubChem. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727. [Link]

-

apicule. Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. [Link]

- Google Patents. US4130566A - Process for producing 5-carboxy-2-acetylthiophene.

-

ChemBK. -5-Acetyl-thiophene-2-carboxylic acid. [Link]

-

Pharmaffiliates. CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound [myskinrecipes.com]

- 3. Buy 5-Acetylthiophene-2-carboxamide | 68257-89-6 [smolecule.com]

- 4. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | 4101-81-9 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Methyl 5-acetylthiophene-2-carboxylate (CAS 4101-81-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 5-acetylthiophene-2-carboxylate, bearing the CAS number 4101-81-9, is a key heterocyclic building block in the landscape of modern organic synthesis. Its unique arrangement of functional groups on the thiophene core—a methyl ester and an acetyl group—renders it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and its application as a crucial intermediate in the synthesis of contemporary pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a thiophene ring substituted at the 2- and 5-positions with a methyl carboxylate and an acetyl group, respectively.[1][2] This structure provides two reactive sites for further chemical transformations, making it a valuable intermediate in multi-step syntheses.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4101-81-9 | [3] |

| Molecular Formula | C₈H₈O₃S | [2][3] |

| Molecular Weight | 184.21 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Acetyl-thiophene-2-carboxylic acid methyl ester, Methyl 5-acetyl-2-thiophenecarboxylate | [3] |

| Appearance | Powder | [4] |

| Melting Point | 137-138 °C | [2] |

| Boiling Point | 127-128 °C at 1 mmHg | [2] |

| Density (Predicted) | 1.241±0.06 g/cm³ | [2] |

| Storage | 2-8°C, protected from light, under inert gas | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of methyl thiophene-2-carboxylate. This electrophilic aromatic substitution reaction introduces the acetyl group onto the thiophene ring.[5][6] The regioselectivity of the reaction is directed to the 5-position due to the electronic properties of the thiophene ring and the directing effect of the methyl carboxylate group.[7]

Figure 1: Conceptual workflow for the Friedel-Crafts acylation of methyl thiophene-2-carboxylate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of thiophene derivatives.[8][9]

Materials:

-

Methyl thiophene-2-carboxylate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Formation of Acylium Ion: In a separate, dry flask, dissolve acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Transfer this solution to an addition funnel.

-

Addition: Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature between 0-5 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the acylium ion.

-

Substrate Addition: Dissolve methyl thiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture, again keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice. This should be done in a fume hood as HCl gas will be evolved.

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.

Spectroscopic Characterization

While a comprehensive, publicly available set of assigned spectra for this compound is limited, the expected spectral features can be inferred from the analysis of closely related compounds and general principles of spectroscopy.[10][11][12]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methyl ester, and the acetyl group.

Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts and Assignments:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-4 |

| ~7.2-7.4 | d | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -C(O)CH₃ |

The coupling constant between H-3 and H-4 is expected to be in the range of 3-5 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:

| Chemical Shift (ppm) | Assignment |

| ~190 | -C (O)CH₃ |

| ~162 | -C (O)OCH₃ |

| ~145 | C-5 |

| ~138 | C-2 |

| ~134 | C-4 |

| ~132 | C-3 |

| ~52 | -OC H₃ |

| ~26 | -C(O)C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl groups and the thiophene ring.

Expected IR (KBr) Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~1720-1740 | C=O stretch (ester) |

| ~1660-1680 | C=O stretch (ketone) |

| ~1500-1550 | C=C stretch (thiophene ring) |

| ~1250 | C-O stretch (ester) |

| ~700-800 | C-S stretch (thiophene ring) |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.[3][13][14]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 184

-

Loss of methoxy radical (-OCH₃): m/z = 153

-

Loss of acetyl radical (-COCH₃): m/z = 141

-

Formation of acetyl cation (CH₃CO⁺): m/z = 43 (often a base peak)

Applications in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules.[2] Its utility is prominently highlighted in the preparation of precursors for novel insecticides and pharmaceuticals.

Intermediate in the Synthesis of a Lotilaner Precursor

Methyl 5-acetyl-3-methylthiophene-2-carboxylate, a derivative of the title compound, is a key intermediate in the synthesis of the veterinary pharmaceutical Lotilaner.[15] While the direct conversion of this compound to this specific intermediate is not explicitly detailed in the readily available literature, its structural similarity suggests its potential as a starting material for the synthesis of the core thiophene scaffold required for Lotilaner. The synthesis of the key carboxylic acid intermediate for Lotilaner, 3-methyl-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]thiophene-2-carboxylic acid, has been described in the patent literature.[16]

Figure 2: Synthetic relationship between a derivative of the title compound and the pharmaceutical Lotilaner.

Safety and Handling

This compound is classified as an irritant.[10] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[17]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of two modifiable functional groups make it an attractive starting material for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

-

apicule. Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. ([Link]).

-

PubChem. This compound. ([Link]).

-

PubChem. 5-Acetylthiophene-2-carboxylic acid. ([Link]).

-

PubChem. 2-Acetyl-5-methylthiophene. ([Link]).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. ([Link]).

-

SpectraBase. 5-Acetylthiophene-2-carboxylic acid. ([Link]).

-

MySkinRecipes. This compound. ([Link]).

- Google Patents.

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. ([Link]).

-

IOSR Journal of Applied Chemistry. Density functional theory and FTIR spectroscopic study of carboxyl group. ([Link]).

-

ResearchGate. (PDF) Friedel-Crafts Acylation. ([Link]).

-

University of California, Irvine. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. ([Link]).

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ([Link]).

-

CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles*. ([Link]).

-

TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. ([Link]).

-

The Royal Society of Chemistry. Supporting Information. ([Link]).

-

ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ([Link]).

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L13588.14 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Acetylthiophene-2-carboxylic acid | C7H6O3S | CID 3742727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. apicule.com [apicule.com]

- 16. WO2022016490A1 - Process for lotilaner intermediate - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

Structure Elucidaion of Methyl 5-acetylthiophene-2-carboxylate

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 5-acetylthiophene-2-carboxylate is a key heterocyclic building block in modern organic synthesis. Its disubstituted thiophene scaffold is a privileged structure found in numerous pharmacologically active compounds and advanced materials.[1][2][3] Thiophene-based molecules are integral to the development of anti-inflammatory, antimicrobial, and antitumor agents, making them highly valuable in drug discovery.[1] An unambiguous determination of its molecular structure is the foundational prerequisite for its application in complex synthetic pathways and for understanding its structure-activity relationships.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will proceed from fundamental molecular formula determination to the intricate connectivity mapping using advanced spectroscopic methods. The narrative emphasizes not just the interpretation of data, but the strategic logic behind the selection and integration of analytical techniques, reflecting a field-proven workflow for characterizing novel organic molecules.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation, which provides initial clues about the presence of rings or multiple bonds.[4][5]

Index of Hydrogen Deficiency (IHD)

The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₈H₈O₃S (halogens 'X' and nitrogen 'N' are absent, oxygen and sulfur do not affect the calculation): IHD = 8 - (8/2) + 1 = 5

An IHD of 5 indicates a significant degree of unsaturation. This value is consistent with an aromatic system (which accounts for 4 degrees: one ring and three double bonds) and an additional double bond, likely a carbonyl group. This initial calculation immediately directs our analytical strategy toward identifying an aromatic ring and carbonyl functionalities.

Part 2: Integrated Spectroscopic Workflow

No single spectroscopic technique provides a complete structural picture.[7][8] A robust elucidation relies on the synergistic integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique piece of the structural puzzle.

Caption: Integrated workflow for structure elucidation.

Part 3: Experimental Protocols & Data Interpretation

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Protocol: A sample is analyzed using an electron ionization (EI) mass spectrometer. The resulting spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Expected Data & Interpretation: Mass spectrometry serves to confirm the molecular weight and offers insights into the molecule's stability and composition through its fragmentation pattern.[9][10][11]

-

Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at m/z ≈ 184. This corresponds to the molecular weight of C₈H₈O₃S and confirms the molecular formula.[6]

-

Isotope Peaks: The presence of a sulfur atom will be indicated by a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.4% relative to the M⁺• peak.

Fragmentation Analysis: The primary fragmentation pathways are predictable based on the functional groups present (an acetyl group and a methyl ester).

| m/z | Fragment Lost | Structure of Fragment | Significance |

| 169 | •CH₃ | Methyl Radical | Loss of the acetyl methyl group, indicating a -COCH₃ moiety. |

| 153 | •OCH₃ | Methoxy Radical | Loss from the methyl ester group, a classic fragmentation for methyl esters. |

| 141 | •COCH₃ | Acetyl Radical | Cleavage of the entire acetyl group. |

| 125 | CO + •OCH₃ | Carbon Monoxide & Methoxy Radical | Subsequent fragmentation following the loss of the methoxy group. |

| 43 | C₇H₅O₂S | Acetyl Cation [CH₃CO]⁺ | A prominent peak indicating the presence of an acetyl group. |

Infrared (IR) Spectroscopy: Functional Group Identification

Protocol: An IR spectrum is obtained using an ATR-FTIR spectrometer. The sample is analyzed neat (as a solid).

Expected Data & Interpretation: IR spectroscopy is exceptionally useful for identifying the specific types of carbonyl groups and confirming the aromatic nature of the thiophene ring.[8][12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Insight |

| ~3100 | C-H Stretch | Aromatic (Thiophene) | The stretching vibration of sp² C-H bonds is typically found above 3000 cm⁻¹.[13] |

| <3000 | C-H Stretch | Aliphatic (Methyl) | Corresponds to the sp³ C-H bonds of the two methyl groups. |

| ~1725 | C=O Stretch | Ester Carbonyl | This strong, sharp absorption is characteristic of an α,β-unsaturated ester. Conjugation with the thiophene ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |

| ~1675 | C=O Stretch | Ketone Carbonyl | A second strong, sharp carbonyl peak, at a lower frequency than the ester due to its conjugation with the electron-rich thiophene ring.[14] |

| ~1400-1550 | C=C Stretch | Aromatic Ring | Multiple bands in this region are characteristic of the thiophene ring skeletal vibrations.[15] |

| ~1250 & ~1100 | C-O Stretch | Ester | These two absorptions correspond to the asymmetric and symmetric C-O stretching of the ester linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Protocol: ¹H, ¹³C, and 2D (COSY, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | Doublet | 1H | H-3 or H-4 | Aromatic proton on the thiophene ring. The significant downfield shift is caused by the deshielding effect of the adjacent electron-withdrawing carbonyl groups. |

| ~7.6 | Doublet | 1H | H-4 or H-3 | The second aromatic proton on the thiophene ring. It appears as a doublet due to coupling with the other thiophene proton. |

| ~3.9 | Singlet | 3H | -COOCH₃ | These protons are on the methyl ester. They are deshielded by the adjacent oxygen and appear as a singlet as there are no neighboring protons. |

| ~2.6 | Singlet | 3H | -COCH₃ | Protons of the acetyl methyl group. They are deshielded by the adjacent carbonyl and also appear as a singlet. |

¹³C NMR: Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms and their electronic environments. Due to the molecule's lack of symmetry, 8 distinct carbon signals are expected.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | -C OCH₃ | Ketone Carbonyl |

| ~162 | -C OOCH₃ | Ester Carbonyl |

| ~145-150 | C-2 or C-5 | Thiophene Ring |

| ~135-140 | C-5 or C-2 | Thiophene Ring |

| ~133-135 | C-3 or C-4 | Thiophene Ring |

| ~128-130 | C-4 or C-3 | Thiophene Ring |

| ~53 | -COOC H₃ | Ester Methyl |

| ~27 | -COC H₃ | Acetyl Methyl |

2D NMR: Unambiguous Connectivity

While 1D NMR suggests the fragments, 2D NMR experiments like COSY and HMBC are required to definitively connect them.[16]

-

¹H-¹H COSY (COrrelation SpectroscopY): This experiment would show a cross-peak between the two aromatic proton signals (~7.8 and ~7.6 ppm), confirming they are on the same ring and coupled to each other. No other correlations would be observed.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule, as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the assembly of the entire molecular structure.

Caption: Key HMBC correlations confirming the structure.

Key HMBC Correlations:

-

The ester methyl protons (δ ~3.9) will show a correlation to the ester carbonyl carbon (δ ~162).

-

The acetyl methyl protons (δ ~2.6) will show a correlation to the ketone carbonyl carbon (δ ~190).

-

The thiophene proton at δ ~7.8 (let's assign it H3) will correlate to the carbons at C2, C4, and C5, definitively placing it between the ester-bearing carbon and another ring carbon.

-

The thiophene proton at δ ~7.6 (assigned as H4) will correlate to the carbons at C3, C5, and the ketone carbonyl carbon, confirming its position adjacent to the acetyl-bearing carbon. These correlations lock the substituents into the 2 and 5 positions.

Part 4: Final Structure Confirmation and Conclusion

The integrated analysis of all spectroscopic data provides overwhelming and self-validating evidence for the structure of This compound .

-

MS confirms the molecular formula C₈H₈O₃S.

-

IR identifies the presence of two distinct carbonyl groups (ester and ketone) and an aromatic ring.

-

¹H and ¹³C NMR provide the inventory of all hydrogen and carbon environments.

-

COSY and HMBC NMR experiments unequivocally establish the connectivity, confirming the 2,5-disubstitution pattern on the thiophene ring.

While spectroscopic data provides a definitive solution, the ultimate confirmation for a crystalline solid can be achieved through single-crystal X-ray crystallography . This technique would provide precise bond lengths, bond angles, and intermolecular packing information, serving as an absolute proof of the elucidated structure.[17]

This guide has demonstrated a logical, evidence-based workflow for structure elucidation. By systematically integrating data from multiple analytical techniques, we can confidently assign the molecular structure of key synthetic intermediates like this compound, a critical step in advancing research in medicinal chemistry and materials science.

References

-

O. H. K. Al-Duhaidah. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry. [Link]

-

eGyanKosh. (N.D.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]

-

MIT OpenCourseWare. (N.D.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 10(1), 115-125. [Link]

-

Chemistorian. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. [Link]

-

ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. ResearchGate. [Link]

-

Al-Duhaidah, O. H. K. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Link]

-

ResearchGate. (N.D.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. [Link]

-

Tedder, J. M., & Christie, J. R. (1978). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 74, 1056-1063. [Link]

-

MySkinRecipes. (N.D.). This compound. MySkinRecipes. [Link]

-

Shi, Q., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5206–5214. [Link]

-

ResearchGate. (N.D.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.. ResearchGate. [Link]

-

Mary, Y. S., & Joe, I. H. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-12. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. [Link]

-

Al-Omair, M. A. (2017). Vibrational, NMR, and UV Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene, Based on DFT Calculations. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 118-125. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (N.D.). The Versatility of 5-Acetyl-3-methyl-2-thiophenecarboxylic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Open Access Journals. (N.D.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

-

PubChem. (N.D.). 5-Acetylthiophene-2-carboxylic acid. PubChem. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (N.D.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Abraham, R. J., & Mobli, M. (N.D.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

Kazak, C., Goker, H., & Ide, S. I. (2003). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 59(11), o1362-o1363. [Link]

-

SpectraBase. (N.D.). 5-Acetylthiophene-2-carboxylic acid. SpectraBase. [Link]

-

PubChem. (N.D.). This compound. PubChem. [Link]

-

ResearchGate. (N.D.). Experimental and theoretical IR spectra of thiophene.. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

-

nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

-

Prasad, N. L., et al. (2014). Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o798–o799. [Link]

-

apicule. (N.D.). Methyl 5-acetyl-3-methylthiophene-2-carboxylate (CAS No: 2758907-87-6) API Intermediate Manufacturers. apicule. [Link]

-

Wikipedia. (N.D.). Thiophene. Wikipedia. [Link]

- Google Patents. (N.D.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 14. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. youtube.com [youtube.com]

- 17. Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 5-acetylthiophene-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetylthiophene-2-carboxylate is a bifunctionalized heterocyclic compound that serves as a valuable building block in organic synthesis. Its utility is prominent in the development of pharmaceuticals and agrochemicals, where the thiophene scaffold is a common motif.[1] The reactivity of the thiophene ring in this specific molecule is intricately governed by the electronic interplay of its two substituents: an acetyl group and a methyl carboxylate group. This guide provides a detailed exploration of the molecule's chemical behavior, focusing on the directing effects of its functional groups and outlining strategic pathways for its further derivatization.

Thiophene is an aromatic heterocycle that, while less aromatic than benzene, is significantly more reactive towards electrophilic substitution.[2][3] The general order of reactivity for five-membered aromatic heterocycles towards electrophiles is Pyrrole > Furan > Thiophene > Benzene.[3][4][5] This heightened reactivity stems from the ability of the sulfur atom's lone pairs to participate in the π-electron system, thereby enriching the electron density of the ring carbons.[2] However, the introduction of electron-withdrawing groups, as in the case of this compound, profoundly alters this intrinsic reactivity.

The Electronic Landscape: Influence of Substituents

The chemical personality of this compound is dictated by the two electron-withdrawing groups (EWGs) attached to the ring at positions 2 and 5.

-

Methyl 2-carboxylate (-CO₂Me): This group is strongly deactivating via both inductive (-I) and resonance (-M) effects. It withdraws electron density from the thiophene ring, making it less nucleophilic.

-

5-Acetyl (-Ac): Similar to the carboxylate, the acetyl group is also a potent deactivating group, operating through both inductive and resonance effects.

The combined presence of these two EWGs renders the thiophene ring significantly less reactive towards electrophilic attack compared to its unsubstituted counterpart. The primary challenge and opportunity in utilizing this molecule lie in understanding the regioselectivity of its reactions at the two remaining unsubstituted positions, C3 and C4. Both positions are deactivated, but to different extents, which allows for selective functionalization under controlled conditions.

Caption: Electronic influence on the reactivity of the thiophene ring.

Electrophilic Aromatic Substitution (EAS)

Despite the ring's deactivation, electrophilic aromatic substitution remains a viable strategy for functionalization. The key is predicting the site of substitution. The directing effects of the EWGs are paramount: they direct incoming electrophiles to the positions meta to themselves.

-

Attack at C4: This position is meta to the 2-carboxylate group and ortho to the 5-acetyl group.

-

Attack at C3: This position is ortho to the 2-carboxylate group and meta to the 5-acetyl group.

In electrophilic aromatic substitution, attack at the C4 position is generally favored. This is because substitution ortho to a deactivating group is strongly disfavored. Therefore, the C4 position, being meta to the powerful carboxylate deactivator, is the least deactivated of the two available sites.

Key EAS Reactions and Protocols

| Reaction | Reagent(s) | Primary Product | Expected Yield |

| Bromination | Br₂, CH₂Cl₂ | Methyl 4-bromo-5-acetylthiophene-2-carboxylate | Excellent |

| Nitration | HNO₃, H₂SO₄ | Methyl 5-acetyl-4-nitrothiophene-2-carboxylate | Good |

Protocol 1: Regioselective Bromination

This protocol is adapted from the selective bromination of similar thiophene esters.[6] The reaction proceeds selectively at the C4 position.

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Slowly add a solution of bromine (1.05 eq) in CH₂Cl₂ dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield Methyl 4-bromo-5-acetylthiophene-2-carboxylate.

Caption: Workflow for the regioselective bromination of the thiophene core.

Protocol 2: Regioselective Nitration

The nitration of thiophenes requires careful control due to the ring's sensitivity. For deactivated systems, standard nitrating conditions (HNO₃/H₂SO₄) can be effective.[7][8]

-

Acid Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄) to fuming nitric acid (HNO₃) to generate the nitronium ion (NO₂⁺) electrophile.

-

Substrate Addition: Dissolve this compound in a minimal amount of concentrated H₂SO₄ and cool to 0 °C. Add this solution dropwise to the nitrating mixture.

-

Reaction: Maintain the reaction at 0-10 °C and stir for 1-3 hours, monitoring by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice and water. The product will precipitate.

-

Isolation & Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure Methyl 5-acetyl-4-nitrothiophene-2-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

While less common for thiophenes than EAS, Nucleophilic Aromatic Substitution (SNAr) is feasible on highly electron-deficient rings, particularly those bearing a good leaving group.[9][10][11][12] The product from Protocol 1, Methyl 4-bromo-5-acetylthiophene-2-carboxylate, is an ideal candidate for SNAr reactions. The strong electron-withdrawing effects of the acetyl and carboxylate groups stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the bromide by a nucleophile.[11]

Potential nucleophiles include alkoxides, thiolates, and amines. This pathway offers a complementary strategy to electrophilic substitution for introducing a different set of functional groups at the C4 position.

Metal-Catalyzed Cross-Coupling Reactions

The most powerful and versatile strategy for elaborating the structure of this compound involves metal-catalyzed cross-coupling reactions.[13][14] The first step is the regioselective halogenation (e.g., bromination as per Protocol 1) to install a handle for coupling. The resulting Methyl 4-bromo-5-acetylthiophene-2-carboxylate is a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, enabling the formation of C-C bonds.[15][16][17] It is widely used for functionalizing thiophene rings.[18][19]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add Methyl 4-bromo-5-acetylthiophene-2-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water or toluene and water.

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After completion (typically 4-12 hours), cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the C4-arylated thiophene product.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, and it is highly effective for thiophene derivatives.[20][21][22][23]

Protocol 4: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 4-bromo-5-acetylthiophene-2-carboxylate (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

-

Solvent: Add a dry, degassed aprotic solvent like toluene or dioxane.

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as indicated by TLC or LC-MS (typically 6-24 hours).

-

Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the C4-aminated thiophene derivative.

References

- Gueguen, O., et al. (2007). Regioselective Nucleophilic Aromatic Substitution: Unexpected Results in the Thiophene Series.

-

EduRev. (n.d.). Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Available at: [Link]

-

Iqbal, M. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1262, 133036. Available at: [Link]

-

Khan, I., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(10), 5696-5725. Available at: [Link]

-

Hudson, J. L., et al. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 49(39), 5595-5597. Available at: [Link]

-

Khan, I., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Journal of Chemistry, 2021, 9987195. Available at: [Link]

-

Química Orgánica.org. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. Available at: [Link]

-

ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Available at: [Link]

-

Zia, A., et al. (2022). Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate.Available at: [Link]

-

Amer, A., et al. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.Available at: [Link]

-

Kumar, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(24), 15065-15091. Available at: [Link]

-

The Organic Chemistry Tutor. (2018, May 12). Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. YouTube.Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

Pangallo, S., et al. (2022). Thiophene-Based Trimers and Their Bioapplications: An Overview. Polymers, 14(19), 4165. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Available at: [Link]

-

Gabriele, B., et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 20(2), 3278-3315. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of several deactivated 3-aminobenzo[b]thiophenes in the Buchwald–Hartwig C–N coupling. Scope and limitations. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 13(16), 4402-4405. Available at: [Link]

-

ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]

-

Boujlel, K., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2022(3), M1457. Available at: [Link]

-

Synlett. (2001). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Available at: [Link]

- Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.

-

SlidePlayer. (n.d.). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. Available at: [Link]

-

Furneaux, R. H., et al. (2001). N-Glycosyl-thiophene-2-carboxamides: synthesis, structure and effects on the growth of diverse cell types. Bioorganic & Medicinal Chemistry, 9(12), 3249-3262. Available at: [Link]

-

Molecules. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]

-

Chinese Journal of Polymer Science. (2016). Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Available at: [Link]

-

Slideshare. (2018). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Available at: [Link]

-

ResearchGate. (n.d.). Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... Available at: [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Available at: [Link]

-

Blogger. (n.d.). Unlocking Innovation: The Role of Thiophene Derivatives in Modern Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Available at: [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. aiinmr.com [aiinmr.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Pyrrole, Furan and Thiophene Nucleophilic Substitution Reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]

- 13. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 14. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 15. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 16. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Strategic Application of Methyl 5-acetylthiophene-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Heterocyclic compounds form the bedrock of many pharmaceuticals, and among them, the thiophene ring stands out as a "privileged scaffold."[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring allow it to favorably interact with a wide array of biological targets without the associated metabolic liabilities of benzene.[2] Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5][6]

This technical guide delves into the strategic utilization of a key thiophene-based building block: Methyl 5-acetylthiophene-2-carboxylate . We will explore its synthetic versatility and its potential as a starting material for the development of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, actionable protocols.

Chemical Profile: this compound

This compound is a bifunctional molecule, possessing both a methyl ester and an acetyl group on the thiophene core. This dual functionality is the cornerstone of its utility in medicinal chemistry, offering two distinct points for chemical modification and elaboration.[7]

| Property | Value | Reference |

| CAS Number | 4101-81-9 | [1] |

| Molecular Formula | C₈H₈O₃S | [1] |

| Molecular Weight | 184.21 g/mol | [1] |

| Melting Point | 137-138 °C | [7] |

| Boiling Point | 127-128 °C at 1 mmHg | [7] |

The presence of the electron-withdrawing acetyl and carboxylate groups influences the reactivity of the thiophene ring, directing further electrophilic substitution. More importantly, these functional groups serve as versatile handles for a variety of chemical transformations, as we will explore in the subsequent sections.

Synthetic Strategy: From Building Block to Bioactive Candidate

The true potential of this compound is realized in its role as a precursor to more complex, biologically active molecules. The methyl ester can be readily converted to a carboxamide, a common functional group in many kinase inhibitors and other therapeutic agents, while the acetyl group can be modified through various condensation and substitution reactions.[8][9]

Herein, we propose a synthetic pathway to a novel thiophene-2-carboxamide derivative, a class of compounds that has shown significant promise as anticancer agents, particularly as kinase inhibitors.[9][10]

Sources

- 1. This compound | C8H8O3S | CID 13156400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsbr.org [jpsbr.org]

- 6. This compound - Lead Sciences [lead-sciences.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Thiophene Derivatives

Abstract